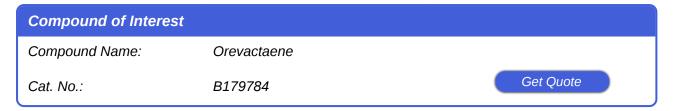


Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its complex structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a consolidated overview of the available spectroscopic data for **orevactaene**, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. It also outlines representative experimental protocols for the isolation and characterization of such fungal metabolites.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining the molecular formula of **orevactaene**.



Parameter	Value	Source
Molecular Formula	C34H44O10	[2]
Molecular Weight	612.7 g/mol	[2]
Ionization Mode	Positive	-
Observed Ion [M+H]+	613	-
Mass Spectrometry Type	HR-ESI-MS	-

NMR Spectroscopic Data

The structure of **orevactaene** was elucidated primarily through 2D NMR techniques. While a complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data have been reported. The complexity of the molecule, including several stereocenters of yet unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

¹H NMR Data

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.96	d	1.8	H-10
6.88	dd	8.1, 1.8	H-14
6.72	d	8.1	H-13
-	-	-	Signals for a para- disubstituted phenyl moiety

Note: The assignments are based on the available data from the dissertation by Kemami Wangun.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **orevactaene** are not extensively published. However, the following sections describe representative methodologies



for the isolation and analysis of fungal polyketides, which are applicable to orevactaene.

Isolation and Purification of Fungal Metabolites

The general workflow for obtaining a pure sample of a fungal metabolite like **orevactaene** for spectroscopic analysis is outlined below.



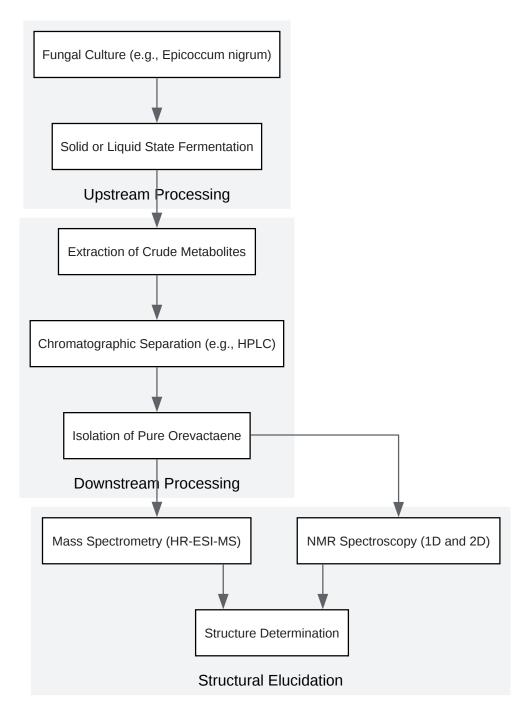


Figure 1: General Workflow for Isolation and Characterization

Click to download full resolution via product page

Caption: General workflow for the isolation and structural elucidation of **Orevactaene**.



NMR Spectroscopy

Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for complex molecules available in small quantities.

Data Acquisition:

- ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
- 2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like **orevactaene**. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)



Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

- The sample is introduced into the mass spectrometer via direct infusion or through an LC column.
- Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products, typically generating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
- The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion, which is a critical step in identifying a new compound.

Structural Insights and Future Directions

The available spectroscopic data have provided a foundational understanding of the planar structure of **orevactaene**. However, the complete stereochemical assignment remains an area of active investigation. The synthesis of proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a key strategy being employed to fully elucidate the absolute and relative configurations of all chiral centers.[3] Further research, including more detailed 2D NMR studies and potentially X-ray crystallography, will be necessary to definitively establish the complete three-dimensional structure of this intriguing fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Genetic localization of the orevactaene/epipyrone biosynthetic gene cluster in Epicoccum nigrum PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orevactaene | C34H44O10 | CID 6451130 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approach toward the total synthesis of orevactaene. 2. Convergent and stereoselective synthesis of the C18-C31 domain of orevactaene. Evidence for the relative configuration of the side chain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179784#spectroscopic-data-for-orevactaene-nmr-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com